2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid

Overview

Description

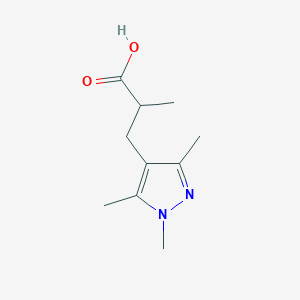

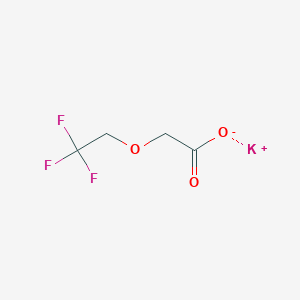

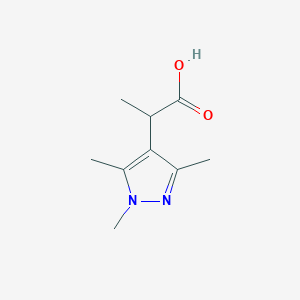

2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid is a chemical compound with the CAS Number: 1007464-61-0 . It has a molecular weight of 196.25 and its IUPAC name is 2-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A study on hydrazine-coupled pyrazoles showed that these compounds were successfully synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The InChI code for 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid is 1S/C10H16N2O2/c1-6(10(13)14)5-9-7(2)11-12(4)8(9)3/h6H,5H2,1-4H3,(H,13,14) . This indicates that the molecule consists of 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid is a solid compound . It is typically stored at room temperature and is available in powder form . The compound has a molecular weight of 196.25 .Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The results revealed that these compounds displayed superior antipromastigote activity .

Molecular Docking Studies

The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of certain compounds . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .

Synthesis of Pyrazole Derivatives

2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid can be used in the synthesis of pyrazole derivatives . These derivatives have been described in more than 5500 references, including 2400 patents .

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Substitution Pattern Analysis

The diversity of the substituents present at positions N1, C3, C4, C5, and C6 in 1H-pyrazolo[3,4-b]pyridines can be analyzed . This analysis can provide insights into the synthesis and biological activity of these compounds .

Synthesis of Key Intermediates

In the presence of the condensation agent dicyclohexylcarbodiimide (DCC), 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid can react with other compounds to afford key intermediates in good yields .

Mechanism of Action

Target of Action

The primary targets of 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

The compound interacts with its targets through a process that involves molecular docking . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid may have a similar mode of action.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of leishmania and plasmodium species .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . In particular, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .

properties

IUPAC Name |

2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(10(13)14)5-9-7(2)11-12(4)8(9)3/h6H,5H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZXDAOTZRWAOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3-(trimethyl-1H-pyrazol-4-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3373453.png)

![Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate](/img/structure/B3373487.png)

![Potassium 5-[(4-chlorophenyl)sulfamoyl]-2-hydroxybenzoate](/img/structure/B3373491.png)

![Sodium 2-[2-(3-phenoxyphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B3373498.png)

![Potassium 2-[(4-acetamidophenyl)sulfanyl]acetate](/img/structure/B3373516.png)

![[1-(Methylethyl)pyrazol-5-yl]methylamine](/img/structure/B3373555.png)

![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3373576.png)